1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Compound ID: C200-3223) is a triazole-based carboxamide derivative with the molecular formula C17H15FN4O and a molecular weight of 310.33 g/mol . Key physicochemical properties include a logP of 2.89, a polar surface area of 49.48 Ų, and one hydrogen bond donor. The 4-fluorophenyl group at position 1 and the 2-methylphenyl substituent on the carboxamide nitrogen contribute to its structural uniqueness. This compound is hypothesized to exhibit biological activity due to its similarity to other triazole derivatives with reported anticancer and metabolic modulation properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-15(11)19-17(23)16-12(2)22(21-20-16)14-9-7-13(18)8-10-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUJDWWWKVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium (Pd) catalyst.
Attachment of the Methylphenyl Group: The N-(2-methylphenyl) group can be attached through an amide bond formation reaction, typically using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular pathways and its potential as a molecular probe for studying biological processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target and the context of the study.
Comparison with Similar Compounds
Structural Variations in Triazole-Based Carboxamides
The primary compound’s structural analogs differ in substituents on the triazole ring and carboxamide nitrogen. Key examples include:
Key Observations :
- Substituent Effects: The 4-fluorophenyl group at position 1 is common in compounds with metabolic and anticancer activity .
- 5-Position Modifications: The primary compound’s methyl group at position 5 contrasts with amino substituents in analogs like . Amino groups may enhance hydrogen bonding but reduce metabolic stability.
- Carboxamide Nitrogen Substituents : The 2-methylphenyl group in the primary compound differs from 4-methylphenyl in and 2,4-dimethoxyphenyl in . Electron-donating groups (e.g., methoxy) may improve solubility but alter target binding .
Physicochemical and Drug-Likeness Comparison
- Lipophilicity : The primary compound’s logP (2.89 ) is optimal for oral absorption, whereas the chloro-substituted analog (logP 4.3 , ) may face solubility challenges.
- Polar Surface Area (PSA): The primary compound’s PSA (49.48 Ų) aligns with Rule of Five guidelines, whereas amino-substituted analogs (e.g., ) may have higher PSA due to additional hydrogen bond donors.
Biological Activity
The compound 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The triazole moiety is known for its role in various pharmacological applications, including antifungal, antibacterial, and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a study synthesized related compounds through a multi-step reaction involving 1H-1,2,3-triazole derivatives . The structural characterization was performed using techniques such as NMR spectroscopy and single crystal X-ray diffraction to confirm the molecular geometry and functional groups.
Antimicrobial Activity
Research has demonstrated that triazole compounds exhibit significant antimicrobial properties. In particular, derivatives of triazoles have shown activity against various bacterial strains. For example, studies have evaluated the antibacterial effects of related triazole compounds against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Compounds similar to this compound have been tested against fungi like Aspergillus niger, showcasing efficacy at low concentrations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, certain triazole compounds demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-144 (melanoma), with some exhibiting IC50 values in the micromolar range . The mechanism of action often involves disruption of cellular processes or induction of apoptosis in cancer cells.
Case Study 1: Antimalarial Activity
A study focusing on triazole derivatives evaluated their antimalarial activity against Plasmodium falciparum and P. berghei. Compounds derived from similar structures showed low cytotoxicity while effectively reducing parasitemia in vivo. Notably, some compounds achieved IC50 values below 5 μM with high selectivity indices against mammalian cell lines .
Case Study 2: Structure-Activity Relationship
Another investigation explored the structure-activity relationship (SAR) of substituted triazoles. It was found that modifications at specific positions significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced antibacterial potency while altering the lipophilicity affected antifungal efficacy .
Data Summary
| Biological Activity | Tested Strains/Models | IC50 Values | Selectivity Index |
|---|---|---|---|
| Antibacterial | E. coli | Not specified | Not specified |
| S. aureus | Not specified | Not specified | |
| Antifungal | A. niger | Low concentrations | Not specified |
| Anticancer | A549 (lung cancer) | Varies (μM range) | High |
| HT-144 (melanoma) | Varies (μM range) | High | |
| Antimalarial | P. falciparum | < 5 μM | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a condensation reaction between 4-fluoroaniline and 2-methylphenyl isocyanide to form an intermediate carboximidoyl chloride, followed by cyclization using sodium azide. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to enhance yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. For analogs, substituent compatibility should be tested under inert atmospheres .
Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?
- Methodology : Use co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) or formulate micellar suspensions with surfactants (e.g., Tween-80). Alternatively, synthesize prodrug derivatives by introducing ionizable groups (e.g., phosphate esters) to improve solubility. Solubility parameters (LogP) should be calculated using HPLC or computational tools like MarvinSketch .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Employ - and -NMR to confirm substituent positions on the triazole ring and carboxamide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (CHFNO, MW 337.35 g/mol). Purity ≥95% should be confirmed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can the compound’s inhibitory activity against COX-2 and HDACs be experimentally validated, and what controls are necessary?
- Methodology : Use fluorescence-based HDAC inhibition assays (e.g., Fluor-de-Lys® kit) with HeLa cell lysates, comparing IC values to reference inhibitors (e.g., SAHA). For COX-2, perform prostaglandin E (PGE) ELISA in LPS-stimulated macrophages. Include negative controls (vehicle) and positive controls (celecoxib for COX-2, trichostatin A for HDACs). Dose-response curves should be triplicated to ensure reproducibility .
Q. What structural insights can crystallography provide to explain the compound’s bioactivity, and how can these be applied to rational drug design?
- Methodology : Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide NH and triazole N). Compare with active analogs to identify pharmacophoric features. Molecular docking (AutoDock Vina) into COX-2/HDAC active sites can predict binding modes, guiding substitutions for improved affinity .
Q. How should contradictory data on the compound’s cytotoxicity across cancer cell lines be resolved?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Use orthogonal assays: MTT for metabolic activity, Annexin V/PI staining for apoptosis, and clonogenic assays for long-term survival. Cross-validate findings in isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic dependencies. Meta-analysis of existing datasets (e.g., NCI-60 screening) may identify lineage-specific sensitivities .
Q. What in silico strategies are recommended to predict ADMET properties during preclinical development?
- Methodology : Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity profiling (hepatotoxicity, mutagenicity). Molecular dynamics simulations (GROMACS) assess metabolic stability in cytochrome P450 binding pockets. Validate predictions with in vitro microsomal stability assays (human liver microsomes) and Caco-2 permeability models .
Future Research Directions
Q. What strategies can be employed to design derivatives with enhanced blood-brain barrier (BBB) penetration for neurodegenerative disease applications?
- Methodology : Introduce lipophilic substituents (e.g., halogenation) while maintaining molecular weight <450 Da. Use in vitro BBB models (hCMEC/D3 cells) to measure permeability (P). Pair with PET imaging in rodent models to assess brain uptake. Prioritize derivatives with balanced LogP (2–3) and polar surface area <90 Ų .
Q. How can the compound’s selectivity for HDAC isoforms (e.g., HDAC6 vs. HDAC1) be optimized to minimize off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
